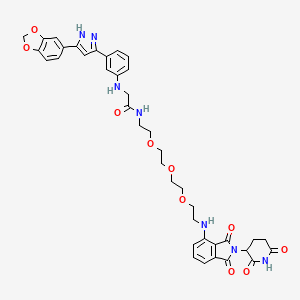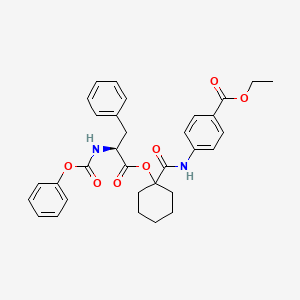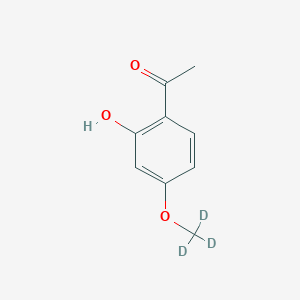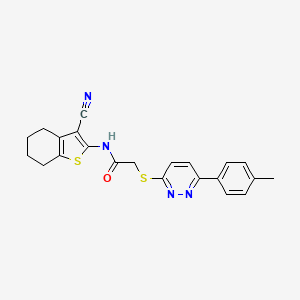
Telomerase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telomerase-IN-5 is a chemical compound known for its inhibitory effects on telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes Telomerase is crucial for cellular replication and is often upregulated in cancer cells, allowing them to proliferate indefinitely
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Telomerase-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary, but general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimizing reaction conditions, purification steps, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Telomerase-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Telomerase-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the mechanisms of telomerase inhibition and the chemical properties of telomeres.
Biology: Helps in understanding the role of telomerase in cellular aging and replication.
Medicine: Potential therapeutic agent for cancer treatment by inhibiting telomerase activity in cancer cells.
Industry: Can be used in the development of diagnostic assays and screening tools for telomerase activity.
Mechanism of Action
Telomerase-IN-5 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity. This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cellular senescence or apoptosis. The molecular targets include the telomerase reverse transcriptase (TERT) and the RNA component of telomerase (TERC). The pathways involved are primarily related to DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Imetelstat: Another telomerase inhibitor used in clinical trials for cancer treatment.
6-thio-2’-deoxyguanosine (6-thio-dG): A nucleotide analog that incorporates into telomeres and disrupts their function.
BIBR1532: A non-nucleoside inhibitor of telomerase.
Uniqueness of Telomerase-IN-5
This compound is unique in its specific binding affinity and inhibitory potency against telomerase. Unlike some other inhibitors, it may offer a more targeted approach with potentially fewer off-target effects, making it a promising candidate for further development in cancer therapeutics.
Properties
Molecular Formula |
C22H20N4OS2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20N4OS2/c1-14-6-8-15(9-7-14)18-10-11-21(26-25-18)28-13-20(27)24-22-17(12-23)16-4-2-3-5-19(16)29-22/h6-11H,2-5,13H2,1H3,(H,24,27) |
InChI Key |
MTJPHJVBSCKILK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


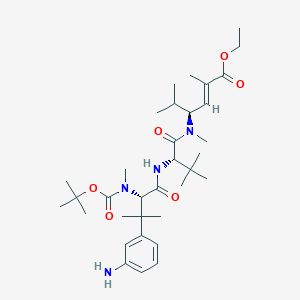
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)

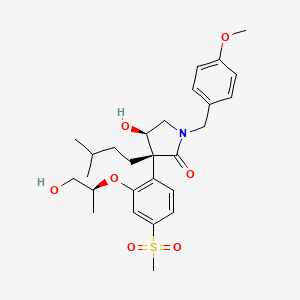
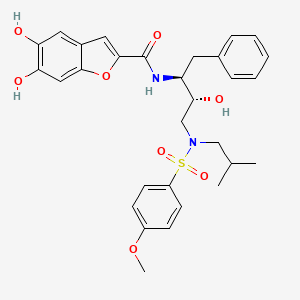
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
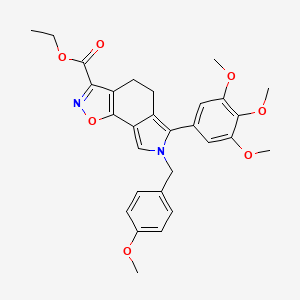

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)


